

Unlocking Laying Hen Potential: A Comparative Analysis of Zinc Chelates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Glyzinc	
Cat. No.:	B10825972	Get Quote

For researchers, scientists, and drug development professionals in the poultry industry, optimizing layer performance is a paramount goal. Micronutrients, particularly zinc, play a pivotal role in this endeavor. While inorganic zinc sources have been traditionally used, organic zinc chelates are gaining prominence due to their potential for enhanced bioavailability and efficacy. This guide provides an objective comparison of various zinc chelates, supported by experimental data, to aid in the formulation of advanced nutritional strategies for laying hens.

The primary advantage of chelated zinc lies in its superior bioavailability compared to inorganic forms like zinc sulfate.[1] This enhanced absorption is attributed to the protective bonding of zinc to organic ligands, such as amino acids, which prevents the mineral from forming insoluble complexes in the digestive tract. This leads to more efficient utilization of zinc for various physiological functions crucial for optimal laying performance.

Performance Under Scrutiny: Key Production Parameters

The true measure of a feed additive's worth is its impact on key performance indicators. Multiple studies have demonstrated the positive effects of zinc chelates on egg production, eggshell quality, and the overall health of laying hens.

Egg Production and Feed Efficiency

Supplementation with organic zinc sources, such as zinc-methionine (Zn-Met) and zinc-threonine (Zn-Thr), has been shown to improve egg mass and egg production while decreasing



the feed conversion ratio compared to inorganic zinc oxide.[2][3] In aged broiler breeders, dietary supplementation with 75 mg/kg of zinc methionine hydroxy analog (Zn-MHA) resulted in a higher laying rate and average egg weight compared to a diet with 100 mg/kg of zinc sulfate. [4] Similarly, another study found that hens receiving organic zinc showed a significant increase in egg mass.[5] However, it's noteworthy that some studies have reported no significant differences in egg production and feed intake between hens fed different zinc sources.[2][6]

Eggshell Quality: The First Line of Defense

A significant portion of economic loss in the egg industry is due to poor eggshell quality. Zinc is a crucial component of carbonic anhydrase, an enzyme essential for the deposition of calcium carbonate in the eggshell. Research indicates that organic zinc sources can positively influence eggshell integrity. For instance, zinc glycinate supplementation has been shown to improve eggshell thickness, stability, and relative weight.[7] Furthermore, a study on aged laying hens revealed that 30 mg/kg of organic zinc improved the cortical thickness of the tibia, which is a key indicator of calcium metabolism and, by extension, eggshell formation.[5][8] In contrast, some studies have found no significant differences in eggshell weight and thickness between organic and inorganic zinc supplementation.[2][9]

Bioavailability and Physiological Impact

The superior performance of zinc chelates is intrinsically linked to their higher bioavailability. Studies in broilers have shown that the relative bioavailability of chelated zinc can be significantly higher than that of zinc sulfate, especially in the presence of antagonists like high calcium and phosphorus levels.[1] This enhanced bioavailability leads to better tissue deposition and utilization.

Zinc Deposition and Antioxidant Status

Research has shown that supplementation with zinc, particularly organic forms, leads to increased zinc deposition in tissues like the liver, duodenum, and jejunum.[5][6] This indicates a more efficient uptake and storage of the mineral. Furthermore, both organic and inorganic zinc supplements have been found to enhance the activity of superoxide dismutase, a key antioxidant enzyme, suggesting a role for zinc in mitigating oxidative stress in laying hens.[5]

Bone Strength



In addition to its role in eggshell formation, zinc is vital for skeletal integrity. Studies have demonstrated that organic zinc is more efficient than inorganic zinc in improving the bone strength of aged laying hens.[5][8]

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the quantitative data from various studies on the effects of different zinc sources on laying hen performance.

Table 1: Effect of Zinc Source on Egg Production and Feed Conversion Ratio (FCR)

Zinc Source	Supplement ation Level (mg/kg)	Egg Production (%)	Egg Mass (g/day)	FCR	Study
Control (No added Zn)	-	-	-	-	[2][3]
Zinc Oxide	30	Lower	Lower	Higher	[2][3]
Zinc Oxide	60	Lower	Lower	Higher	[2][3]
Zinc- Methionine	30, 60, 90	Increased	Increased	Decreased	[2][3]
Zinc- Threonine	30, 60, 90	Increased	Increased	Decreased	[2][3]
Zinc Sulfate	100	-	-	-	[4]
Zn-MHA	75	Higher	Higher	Improved	[4]
Organic Zinc	100	Higher	Higher	Improved	[10]

Table 2: Effect of Zinc Source on Eggshell Quality



Zinc Source	Supplementati on Level (mg/kg)	Eggshell Thickness (mm)	Eggshell Strength (N)	Study
Control (No added Zn)	-	-	-	[7]
Zinc Glycinate	60	Increased	Increased	[7]
Organic Zinc	30	-	-	[5][8]
Zinc Sulfate	-	-	-	[11]
Availa®Zn (Chelate)	120	-	Improved	[11]

Table 3: Relative Bioavailability of Zinc Chelates Compared to Zinc Sulfate (Value of 100%)

Zinc Chelate	Bioavailability (%)	Tissue Measured	Study
Zinc Amino Acid Chelate	104	Bone and Mucosal Zn	[12]
KeyShure Zinc (Proteinate)	139	Bone and Mucosal Zn	[12]
Zinc Proteinate A	139	Bone Zn	[13]
Zinc Amino Acid Chelate	83	Bone Zn	[13]

Experimental Protocols

The findings presented in this guide are based on rigorous scientific studies. Below are summaries of the methodologies employed in key experiments.

Study 1: Niknia et al. (2022)[5][9]

 Objective: To investigate the effect of organic and inorganic zinc sources on antioxidant activity, bone strength, and zinc deposition in older laying hens.



- Animals: 175 Leghorn laying hens (W36), 80 weeks of age.
- Experimental Design: Completely randomized design with seven treatment groups and five replications.
- Treatments:
 - Control (no zinc supplementation)
 - Zinc sulphate at 15, 30, and 45 mg/kg
 - Organic zinc at 15, 30, and 45 mg/kg
- Duration: Not specified in the provided text.
- Parameters Measured: Feed intake, egg mass, feed conversion ratio, serum superoxide dismutase activity, tibia cortical thickness, and zinc deposition in tissues.

Study 2: Mohammadi et al. (2020)[2][3]

- Objective: To compare the effects of supplementary zinc-threonine, zinc-methionine, and zinc oxide on laying performance, egg quality, and zinc bioavailability.
- Animals: 160 Hy-Line W36 hens.
- Experimental Design: Completely randomized design with 10 treatments and 4 replications of 4 hens each.
- Treatments:
 - Control (basal diet with 30.3 mg/kg Zn) for a 4-week depletion period.
 - Basal diet supplemented with 30, 60, and 90 mg/kg of Zn from ZnO, Zn-Met, and Zn-Thr sources.
- Duration: 10 weeks (from 36 to 45 weeks of age).
- Parameters Measured: Egg weight, feed intake, egg production, egg mass, feed conversion ratio, eggshell weight, eggshell percentage, albumen weight, and zinc content in egg and



excreta.

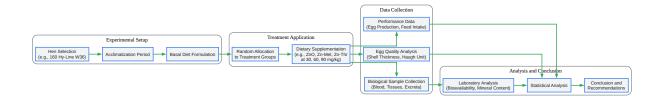
Study 3: Al-Obaidi et al. (2022)[11]

- Objective: To determine the effect of dietary supplementation of organic zinc on the productive performance of laying hens.
- Animals: 120 ISA-Brown layers, 20 weeks of age.
- Experimental Design: Hens were randomly distributed into four treatments with three replicates each.
- Treatments: Basal diet supplemented with organic zinc at 0 (T1), 100 (T2), 200 (T3), and 300 (T4) mg/kg.
- Duration: Not specified in the provided text.
- Parameters Measured: Feed intake, feed conversion ratio, egg production, egg mass, and egg quality.

Visualizing the Process: Experimental Workflow

To provide a clearer understanding of the research process, the following diagram illustrates a typical experimental workflow for evaluating zinc chelates in laying hens.





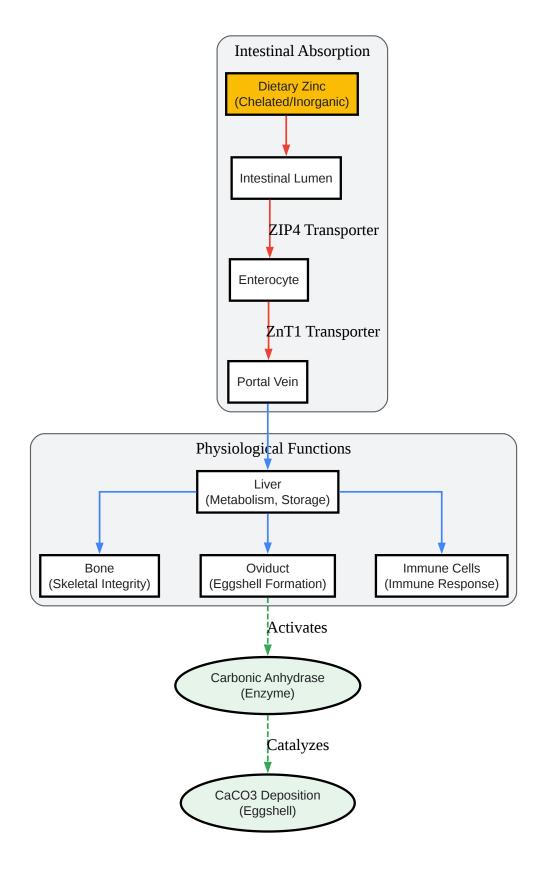
Click to download full resolution via product page

Caption: A generalized workflow for studies comparing zinc chelates in laying hens.

Zinc's Role in Cellular Function: A Simplified Pathway

Zinc is a cofactor for numerous enzymes and transcription factors, playing a critical role in various metabolic pathways. The following diagram illustrates a simplified pathway of zinc absorption and its subsequent involvement in key physiological functions in a laying hen.





Click to download full resolution via product page

Caption: Simplified pathway of zinc absorption and its role in laying hen physiology.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. thepoultrysite.com [thepoultrysite.com]
- 2. Comparison the Zn-Threonine, Zn-Methionine, and Zn Oxide on Performance, Egg Quality, Zn Bioavailability, and Zn Content in Egg and Excreta of Laying Hens PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison the Zn-Threonine, Zn-Methionine, and Zn Oxide on Performance, Egg Quality, Zn Bioavailability, and Zn Content in Egg and Excreta of Laying Hens. National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Frontiers | Effects of Zinc Methionine Hydroxy Analog Chelate on Laying Performance,
 Serum Hormone Levels, and Expression of Reproductive Axis Related Genes in Aged Broiler Breeders [frontiersin.org]
- 5. Zinc supplementation improves antioxidant status, and organic zinc is more efficient than inorganic zinc in improving the bone strength of aged laying hens PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of zinc methionine supplementation on laying performance, zinc status, intestinal morphology, and expressions of zinc transporters' mRNA in laying hens PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zinc supplementation improves antioxidant status, and organic zinc is more efficient than inorganic zinc in improving the bone strength of aged laying hens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of organic zinc supplementation into basal diets on productive performance of laying hens | Al-Obaidi | Journal of the Indonesian Tropical Animal Agriculture [ejournal.undip.ac.id]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. balchem.com [balchem.com]



- 13. Chemical characteristics and relative bioavailability of supplemental organic zinc sources for poultry and ruminants PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unlocking Laying Hen Potential: A Comparative Analysis of Zinc Chelates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10825972#comparative-analysis-of-zinc-chelates-in-laying-hen-performance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com